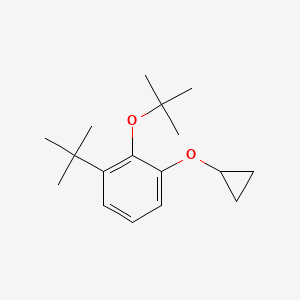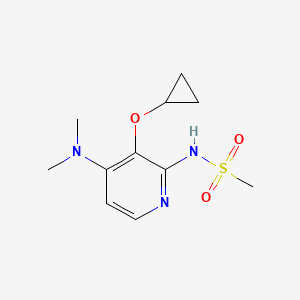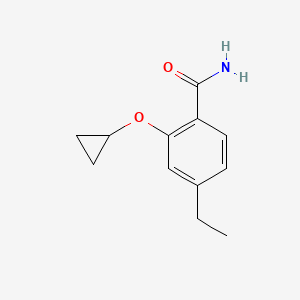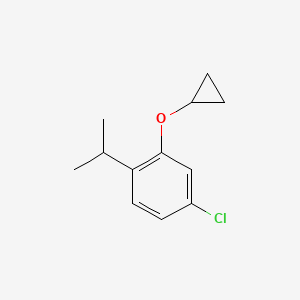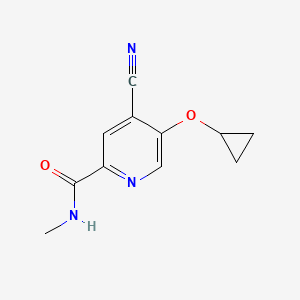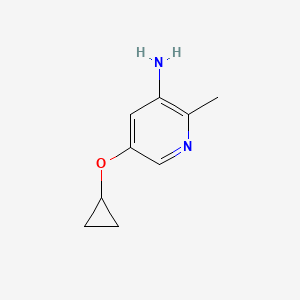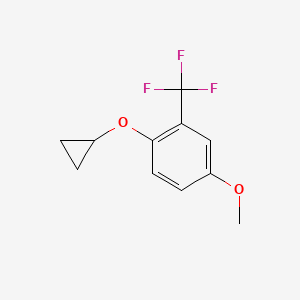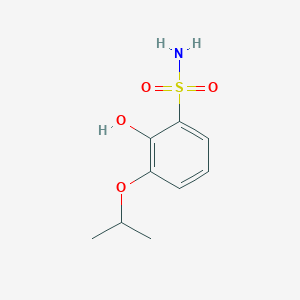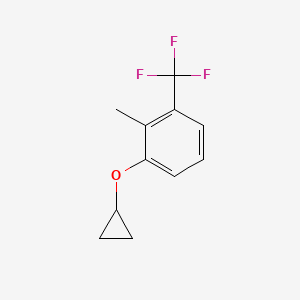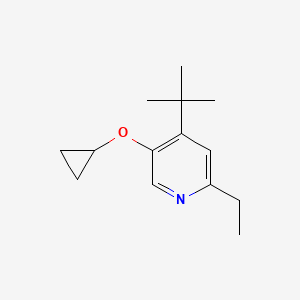
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine typically involves the reaction of 4-tert-butyl-2-ethylpyridine with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction usually targets the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride, room temperature.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Piperidine derivative.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butylphenol: A compound with a similar tert-butyl group but different functional groups attached to the aromatic ring.
4-Tert-butyl-5-nitrophthalonitrile: A compound with a similar tert-butyl group and a nitro group attached to a phthalonitrile ring.
Uniqueness
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for diverse chemical transformations. Additionally, the combination of the tert-butyl, cyclopropoxy, and ethyl groups on the pyridine ring provides a unique structural framework that can be exploited for various scientific applications .
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
4-tert-butyl-5-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-10-8-12(14(2,3)4)13(9-15-10)16-11-6-7-11/h8-9,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
HJKZQERUQOBHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=N1)OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



